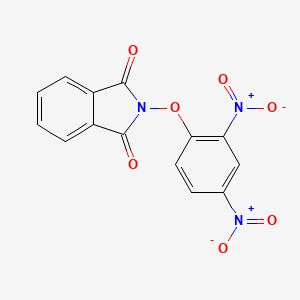

2-(2,4-Dinitrophenoxy)isoindoline-1,3-dione

Overview

Description

The compound 2-(2,4-Dinitrophenoxy)isoindoline-1,3-dione is a derivative of isoindoline-1,3-dione, which is a core structure found in various pharmacologically active molecules. Isoindoline-1,3-diones, also known as dioxoisoindolines, are known for their wide range of biological activities and have been incorporated into drug-like molecules that can serve as potent inhibitors for enzymes such as acetylcholinesterase (AChE) .

Synthesis Analysis

The synthesis of isoindoline-1,3-dione derivatives typically involves the formation of the isoindoline ring system, which can be further functionalized with various substituents. In the case of the related compound 2-(2-(3,4-dimethoxyphenyl)ethyl)isoindoline-1,3-dione, the synthesis process included the creation of the isoindoline-1,3-dione core followed by the attachment of a dimethoxyphenyl ethyl group . Although the specific synthesis of 2-(2,4-Dinitrophenoxy)isoindoline-1,3-dione is not detailed in the provided papers, similar synthetic routes may be applicable.

Molecular Structure Analysis

The molecular structure of isoindoline-1,3-dione derivatives has been studied using various techniques, including X-ray crystallography and computational methods such as Density Functional Theory (DFT). These studies help in understanding the geometric structure of the crystal and the theoretical compound, which often show a close correlation. For instance, the study of 2-(2-(3,4-dimethoxyphenyl)ethyl)isoindoline-1,3-dione revealed specific intermolecular interactions that contribute to the stability and conformation of the molecule . Similarly, the structural analysis of 2-(2-iodophenyl)isoindolin-1,3-dione provided insights into the boundary orbitals, charge distribution, and molecular electrostatic potential, which are crucial for understanding the reactivity of the molecule .

Chemical Reactions Analysis

Isoindoline-1,3-dione derivatives can undergo various chemical reactions depending on their substituents. The presence of functional groups such as nitro, methoxy, or alkyl chains can influence the reactivity and the type of chemical transformations the molecule can participate in. For example, the fragmentation patterns of bis-phthalimide derivatives in electron impact ionization-mass spectrometry (EI-MS) were studied, showing how the structure and hydration affect the stability of the resulting ions . These findings are relevant for understanding the chemical behavior of similar isoindoline-1,3-dione derivatives under different conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of isoindoline-1,3-dione derivatives are influenced by their molecular structure. The studies have shown that these compounds can exhibit good inhibitory activity against AChE, which is significant in the context of Alzheimer’s disease treatment. The compound 2-(2-(3,4-dimethoxyphenyl)ethyl)isoindoline-1,3-dione, for instance, demonstrated competitive inhibition with a Ki value in the millimolar range and very low acute toxicity, indicating its potential as a therapeutic agent . Additionally, the hydration state of the molecules can significantly affect their mass spectrometric behavior and stability, as seen in the fragmentation studies of bis-phthalimide derivatives .

Scientific Research Applications

-

Pharmaceutical Synthesis

- N-isoindoline-1,3-dione heterocycles have potential use in pharmaceutical synthesis . For example, a series of isoindoline-1,3-dione-N-benzyl pyridinium hybrids were designed, synthesized, and evaluated as anti-Alzheimer agents with cholinesterase inhibitory activities .

- The compounds were synthesized through various methods of analysis such as HNMR, CNMR, and FT-IR .

- The biological screening results indicated that all synthesized compounds displayed potent inhibitory activity with IC50 values ranging from 2.1 to 7.4 μM .

-

Colorants and Dyes

-

Polymer Additives

-

Organic Synthesis

-

Photochromic Materials

-

Dopamine Receptor Modulation

- Isoindolines and isoindoline-1,3-dione have shown potential in modulating the dopamine receptor D2 . This suggests a potential application as antipsychotic agents .

- The compounds were synthesized under solventless conditions and evaluated with the human D2 receptor . One of the compounds, YaI-01, was evaluated in vivo in a Parkinsonism mouse model .

- The in silico analysis suggests that the three isoindolines tested have good properties as ligands of the dopamine receptor D2, interacting with the main amino acid residues at its allosteric binding site .

-

Treatment of Alzheimer’s Disease

-

Optical Properties

-

Dopamine Receptor Modulation

- Isoindolines and isoindoline-1,3-dione have shown potential in modulating the dopamine receptor D2 . This suggests a potential application as antipsychotic agents .

- The compounds were synthesized under solventless conditions and evaluated with the human D2 receptor . One of the compounds, YaI-01, was evaluated in vivo in a Parkinsonism mouse model .

- The in silico analysis suggests that the three isoindolines tested have good properties as ligands of the dopamine receptor D2, interacting with the main amino acid residues at its allosteric binding site .

-

Treatment of Alzheimer’s Disease

-

Optical Properties

properties

IUPAC Name |

2-(2,4-dinitrophenoxy)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7N3O7/c18-13-9-3-1-2-4-10(9)14(19)15(13)24-12-6-5-8(16(20)21)7-11(12)17(22)23/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQMFEIJLRJXTSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50427541 | |

| Record name | 2-(2,4-Dinitrophenoxy)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,4-Dinitrophenoxy)isoindoline-1,3-dione | |

CAS RN |

60506-35-6 | |

| Record name | 2-(2,4-Dinitrophenoxy)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.